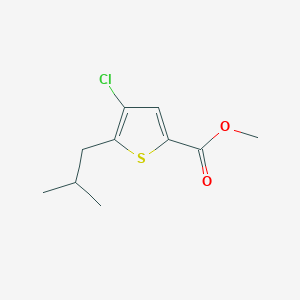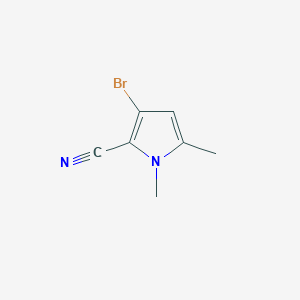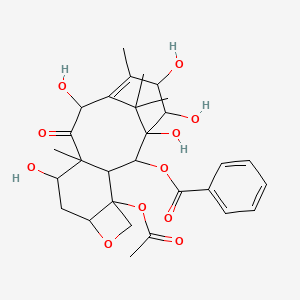
3,5-Diiodothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine atoms at the 3 and 5 positions of the thiophene ring and a carboxylic acid group at the 2 position makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of catalysts . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and other functionalized derivatives.
Applications De Recherche Scientifique
3,5-Diiodothiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Diiodothiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the iodine atoms and has different reactivity and applications.
3-Bromo-2-iodothiophene: Contains a bromine atom instead of a second iodine atom, leading to different chemical properties.
2,5-Diiodothiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3,5-Diiodothiophene-2-carboxylic acid is unique due to the presence of both iodine atoms and a carboxylic acid group, which confer distinct chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
1389313-38-5 |
|---|---|
Formule moléculaire |
C5H2I2O2S |
Poids moléculaire |
379.94 g/mol |
Nom IUPAC |
3,5-diiodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2I2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Clé InChI |
HEXSDZQKJQDRSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)


![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
